Iridium--manganese (1/3)
Description
Spintronic Devices Utilizing Iridium-Manganese (1/3) as Active Elements
Iridium-manganese (1/3) is a cornerstone material in the field of spintronics, where the spin of the electron, in addition to its charge, is harnessed for information processing and storage. Its primary function is to act as an antiferromagnetic (AFM) pinning layer, which sets a reference magnetization direction in an adjacent ferromagnetic (FM) layer through a phenomenon known as exchange bias. This pinning is crucial for the stable operation of various spintronic devices.
Magnetic Storage Devices and Read Heads Incorporating Iridium-Manganese (1/3)
In the realm of magnetic storage, particularly in hard disk drive (HDD) read heads, IrMn₃ plays a vital role in giant magnetoresistance (GMR) and tunneling magnetoresistance (TMR) sensors. These sensors, known as spin valves, consist of a pinned ferromagnetic layer, a non-magnetic spacer, and a free ferromagnetic layer. The electrical resistance of the spin valve changes significantly depending on the relative orientation of the magnetization of the free and pinned layers.
The IrMn₃ layer, through exchange bias, firmly holds the magnetization of the pinned layer in a fixed direction, providing a stable reference. The thickness of the IrMn₃ layer is a critical parameter that influences the performance of the spin valve. Research has shown a clear dependence of the exchange bias field and coercivity on the IrMn₃ thickness. For instance, in IrMn/Co systems, the exchange bias begins to appear at a critical IrMn₃ thickness of 21 Å and saturates at a thickness of 40 Å with a value of 270 Oe at room temperature. Current time information in West-Vlaanderen, BE.
Table 1: Effect of Iridium-Manganese (1/3) Thickness on Exchange Bias in IrMn/Co Systems
| IrMn₃ Thickness (Å) | Exchange Bias Field (Oe) at Room Temperature |
|---|---|
| < 21 | 0 |
| 40 | 270 |
Data sourced from studies on IrMn/Co exchange-bias systems. Current time information in West-Vlaanderen, BE.
Thermally Assisted Magnetoresistive Random Access Memory (MRAM) with Iridium-Manganese (1/3)
Thermally assisted MRAM (TA-MRAM) is a non-volatile memory technology that utilizes heat to facilitate the writing process. In a TA-MRAM cell, the storage layer is pinned by an antiferromagnetic material. To write data, the cell is heated above the blocking temperature of the AFM layer, at which point the exchange bias is temporarily suppressed, allowing the magnetization of the storage layer to be easily switched by an external magnetic field. Upon cooling, the exchange bias from the AFM layer is re-established, locking the new magnetization direction.
Neuromorphic Computing Devices Employing Iridium-Manganese (1/3)
Neuromorphic computing, a field inspired by the architecture of the human brain, seeks to develop energy-efficient and highly parallel computing systems. Spintronic devices, with their inherent non-volatility and potential for low-power operation, are promising candidates for building artificial neurons and synapses.
The role of Iridium-Manganese (1/3) in this domain is linked to the development of spintronic-based artificial neurons. A proposed biorealistic spintronic neuron utilizes a heavy metal (HM)/ferromagnet (FM)/antiferromagnet (AFM) heterostructure. arxiv.org In such a device, the AFM layer, for which IrMn₃ is a prime candidate, provides an exchange bias that is crucial for the neuron's functionality, including a spontaneous reset mechanism after firing. The competition between spin-orbit torque and the AFM pinning effect can also introduce inherent stochasticity to the neuron's firing process, mimicking the probabilistic nature of biological neurons.
Furthermore, research on artificial synapses based on noncollinear antiferromagnets has demonstrated the potential for high-performance neuromorphic computing. In a simulated artificial neural network for handwritten digit recognition using a Mn₃Pt/Ti/CoFeB/MgO heterostructure as a synapse, a high recognition rate of 94.95% was achieved. nih.gov While this study used Mn₃Pt, the principles of utilizing the spin-orbit torque in antiferromagnetic systems are applicable to IrMn₃, highlighting its potential in future neuromorphic hardware.
Spin-Orbit Torque (SOT) Generation and Manipulation in Iridium-Manganese (1/3) Systems
Spin-orbit torque (SOT) is a phenomenon that allows for the efficient manipulation of magnetization using an in-plane electric current. This is achieved in heterostructures comprising a heavy metal or an antiferromagnet and a ferromagnet. The material with strong spin-orbit coupling, such as IrMn₃, converts a charge current into a pure spin current, which then exerts a torque on the magnetization of the adjacent ferromagnetic layer, potentially causing it to switch its orientation.
The efficiency of this charge-to-spin conversion is quantified by the spin-orbit torque efficiency. Remarkably, the crystallographic orientation and magnetic structure of IrMn₃ have a profound impact on its SOT efficiency. Epitaxially grown L1₀-IrMn, a collinear antiferromagnet, exhibits a significantly larger SOT efficiency of up to 0.60 ± 0.04 compared to 0.083 ± 0.002 for polycrystalline IrMn. aps.org Research has also shown that the SOT efficiency in IrMn/NiFe bilayers is phase-dependent, with average values of 0.61, 1.01, and 0.80 for the L1₀, L1₂, and γ phases, respectively. researchgate.net Furthermore, inserting an ultrathin layer of IrₓMn₁₋ₓ at a heavy-metal–ferromagnet interface has been demonstrated to increase the SOT efficiency by approximately 66% in annealed W-IrₓMn₁₋ₓ-Co₂₀Fe₆₀B₂₀ samples. researchgate.net
Table 2: Spin-Orbit Torque (SOT) Efficiency for Different Phases of Iridium-Manganese (1/3)
| Crystalline Phase of IrMn₃ | Average SOT Efficiency (θ∥,ₘ) |
|---|---|
| L1₀ | 0.61 ± 0.01 |
| L1₂ | 1.01 ± 0.03 |
| γ | 0.80 ± 0.01 |
Data obtained from spin-torque ferromagnetic resonance (ST-FMR) measurements on IrMn/NiFe bilayers. researchgate.net
Spin Pumping in Iridium-Manganese (1/3) Thin Films
Spin pumping is a process where a precessing magnetization in a ferromagnetic layer injects a pure spin current into an adjacent non-magnetic or antiferromagnetic layer. This transfer of spin angular momentum results in an additional damping of the magnetization precession in the ferromagnet, which can be quantified by an increase in the Gilbert damping parameter (α).
In heterostructures of a ferromagnet like Permalloy (Py, Ni₈₀Fe₂₀) and an antiferromagnet like IrMn₃, the IrMn₃ layer acts as a spin sink, absorbing the pumped spin current. This leads to an enhanced Gilbert damping in the Py layer. The efficiency of this spin pumping is influenced by the magnetic ordering within the IrMn₃ layer. Studies have shown that robust magnetic order in the spin sink material enhances the damping parameter. researchgate.netcolumbia.edu While specific values for the Gilbert damping parameter in Py/IrMn₃ systems can vary depending on the experimental conditions and film thicknesses, the enhancement of damping is a clear indicator of efficient spin pumping at the Py/IrMn₃ interface. This effect is crucial for understanding and engineering the dynamic properties of spintronic devices.
Iridium-Manganese (1/3) in Perpendicular Magnetic Recording Media
Perpendicular magnetic recording (PMR) is the dominant technology for high-density data storage in HDDs. In PMR media, the magnetic bits are oriented perpendicular to the plane of the disk, which allows for smaller and more thermally stable bits compared to longitudinal recording. The performance of PMR media is highly dependent on the microstructure of the recording layer, which is typically a CoCrPt-based alloy.
Iridium-manganese (1/3) has been successfully employed as an intermediate layer in CoCrPt-oxide-based perpendicular magnetic recording media. The IrMn₃ layer serves to promote the growth of a crystallographically textured and magnetically isolated granular recording layer. By replacing the conventional Ru grain isolation layer with IrMn₃, significant improvements in the media's magnetic properties have been achieved.
Media samples fabricated with a 7.5 nm thick IrMn₃ intermediate layer have demonstrated a perpendicular texture with a dispersion below 4°, a high coercivity of over 4000 Oe, and magnetic exchange decoupling. Furthermore, these media exhibit an average grain size of 6 nm with a narrow distribution of under 14%, contributing to a high thermal stability factor of 88. The presence of the IrMn₃ layer is also believed to help stabilize the recording layer grains against thermal instability effects.
Table 3: Magnetic and Structural Properties of CoCrPt-Oxide Perpendicular Magnetic Recording Media with an Iridium-Manganese (1/3) Intermediate Layer
| Property | Value |
|---|---|
| IrMn₃ Intermediate Layer Thickness | 7.5 nm |
| Perpendicular Texture Dispersion (Δθ₅₀) | < 4° |
| Coercivity (Hc) | > 4000 Oe |
| Average Grain Size | 6 nm |
| Grain Size Distribution | < 14% |
| Thermal Stability Factor (KᵤV/kₒT) | 88 |
Data for media with a 7.5 nm thick IrMn intermediate layer.
Intermediate Layers and Segregation Layers for Textured Growth
In the fabrication of perpendicular magnetic recording (PMR) media, achieving a specific crystallographic orientation, or texture, in the magnetic recording layer is paramount for high performance. Iridium-Manganese (1/3) plays a crucial role as both an intermediate layer and a segregation layer to facilitate this textured growth. aip.orgresearchgate.net
IrMn3, in the stoichiometric ratio of approximately 1:3 (Ir:Mn), typically forms the L1₂ (AuCu₃-type) crystal structure, which is a face-centered cubic derivative. aip.orgresearchgate.net This structure possesses a close lattice matching with the hexagonal close-packed (hcp) structure of cobalt-based alloys commonly used in magnetic recording layers. aip.orgresearchgate.net This crystallographic compatibility allows IrMn3 to act as a template, promoting the heteroepitaxial growth of the subsequent magnetic layer. aip.orgresearchgate.net
When deposited on an appropriate underlayer, such as ruthenium (Ru), an IrMn3 thin film can be grown with a strong (111) texture. aip.orgaip.org This (111) plane of IrMn3 provides a suitable surface for the growth of the Co-based recording layer with its c-axis oriented perpendicularly to the film plane (a (0002) texture), which is the required orientation for PMR. aip.org Research has shown that as the thickness of the IrMn3 intermediate layer increases, the crystallographic texture of both the IrMn3 layer itself and the overlying cobalt-alloy layer improves, as indicated by a decrease in the rocking curve dispersion (Δθ₅₀). aip.org For instance, in one study, increasing the IrMn3 layer thickness from 3 nm to 7.5 nm resulted in the Co (0002) Δθ₅₀ decreasing from 4.3° to 3.9°. aip.org
As a segregation layer, IrMn3 helps to form a well-defined granular structure in the magnetic layer. The initial layers of the magnetic recording material grown on IrMn3 exhibit exchange-decoupled and segregated grains, a distinct advantage over conventional ruthenium segregation layers. aip.orgresearchgate.net This leads to the formation of small, magnetically isolated grains, which is critical for reducing media noise and increasing data storage density. aip.orgelsevierpure.com
Enhancement of Thermal Stability and Grain Isolation in Recording Media
A major challenge in increasing the areal density of magnetic recording is maintaining the thermal stability of the infinitesimally small magnetic bits. researchgate.net Each bit is stored in a collection of magnetic grains, and if the grains are too small, their magnetic orientation can be flipped by thermal energy, leading to data loss—a phenomenon known as the superparamagnetic limit. IrMn3 intermediate layers have been shown to significantly enhance the thermal stability of the recording layer. aip.orgelsevierpure.com
The thermal stability of a magnetic grain is quantified by the thermal stability factor (SF). Studies have demonstrated a direct correlation between the thickness of the IrMn3 intermediate layer and the SF of the recording layer. In one key experiment, as the IrMn3 layer thickness was increased from 3 nm to 7.5 nm, the thermal stability factor of the media increased from 73 to 88. aip.org This improvement was achieved without a significant change in the magnetic anisotropy constant (Ku) of the recording layer, suggesting that the enhancement is not merely due to intrinsic magnetic property changes. aip.orgresearchgate.netaip.org Even when used as a capping layer on top of the recording layer, IrMn3 was found to improve the thermal stability, further highlighting its crucial role. aip.orgresearchgate.net
Several mechanisms have been proposed for this enhancement. One hypothesis is that the antiferromagnetic IrMn3 layer stabilizes the initial growth layers of the ferromagnetic recording media through an exchange-bias interaction at the interface. aip.org Another possibility is that the antiferromagnetic ordering in the IrMn3 layer mediates a form of indirect interlayer exchange coupling between the otherwise well-segregated grains of the recording layer, collectively increasing their resistance to thermal fluctuations. aip.org
Furthermore, the use of IrMn3 as a grain isolation layer promotes the formation of small, uniform, and magnetically exchange-decoupled grains. aip.orgresearchgate.net Media incorporating a 7.5 nm thick IrMn3 intermediate layer have achieved average grain sizes of 6 nm with a size distribution under 14%, alongside a high coercivity of over 4000 Oe and excellent magnetic exchange decoupling. aip.orgresearchgate.netelsevierpure.com This improved microstructure is fundamental to achieving high signal-to-noise ratios in high-density recording media.
| IrMn3 Thickness (nm) | Co (0002) Δθ₅₀ (degrees) | Thermal Stability Factor (SF) | Reference |
|---|---|---|---|
| 3.0 | 4.3 | 73 | aip.org |
| 5.0 | 4.0 | - | aip.org |
| 7.5 | 3.9 | 88 | aip.org |
Nanoscale Control of Magnetic Properties in Iridium-Manganese (1/3)-based Heterostructures
The interface between an antiferromagnet (AFM) like IrMn3 and a ferromagnet (FM) in a nanoscale heterostructure gives rise to unique magnetic phenomena that can be harnessed for spintronic devices. anl.gov The primary mechanisms for this control are exchange bias and spin-orbit torques (SOTs).
Exchange bias is a phenomenon that occurs at the interface of an AFM/FM bilayer, resulting in a shift of the FM's hysteresis loop along the magnetic field axis and often an increased coercivity. nih.govresearchgate.netmdpi.com This effect is crucial for "pinning" the magnetic orientation of a reference layer in spintronic devices like spin valves and magnetic tunnel junctions. The strength of the exchange bias in IrMn3-based systems can be precisely controlled at the nanoscale by tuning parameters such as the thickness of the IrMn3 layer. acs.org As the IrMn3 layer thickness increases, the exchange bias field (Hex) typically increases and saturates beyond a critical thickness of around 10 nm. acs.org This tunability allows for the engineering of magnetic sensors and memory with specific performance characteristics.
More recently, IrMn3 has been integral to the development of devices that utilize spin-orbit torques (SOTs) for magnetization switching. elsevierpure.comresearchgate.net In heterostructures such as Platinum/Cobalt/Iridium-Manganese, a charge current flowing in the plane of the layers generates a spin current via the spin Hall effect in the heavy metal (Pt) and the antiferromagnet (IrMn3). elsevierpure.comresearchgate.net This spin current exerts a torque on the magnetization of the adjacent ferromagnetic (Co) layer, enabling its orientation to be switched efficiently and rapidly. elsevierpure.comaps.orgaps.org
Structure
2D Structure
Properties
CAS No. |
247934-25-4 |
|---|---|
Molecular Formula |
IrMn3 |
Molecular Weight |
357.03 g/mol |
IUPAC Name |
iridium;manganese |
InChI |
InChI=1S/Ir.3Mn |
InChI Key |
GLVCWOKKRINGGW-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Ir] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Iridium Manganese 1/3 Materials
Advanced Thin Film Deposition Techniques for Iridium-Manganese (1/3)
The fabrication of high-quality Iridium-Manganese (1/3) thin films is predominantly achieved through physical vapor deposition (PVD) techniques, with sputter deposition being a central method. inesc-mn.ptamericanelements.com These techniques allow for meticulous control over film thickness, composition, and crystallographic orientation. inesc-mn.pt
Sputter Deposition Parameters and Optimization for Iridium-Manganese (1/3)
Sputter deposition is a versatile technique used to create thin films by ejecting atoms from a target material, which then deposit onto a substrate. zegmetal.com For IrMn₃, methods like DC magnetron sputtering, RF sputtering, and pulsed DC magnetron sputtering are commonly employed. inesc-mn.ptiaea.orgaip.org The optimization of sputtering parameters is critical to achieve the desired film properties. Key parameters include working gas pressure, target-to-substrate distance, and sputtering power. csmantech.orgaaru.edu.jo
For instance, the working gas pressure during sputtering significantly affects the crystalline structure and mechanical stress of the deposited film. csmantech.org Studies on similar materials have shown that adjusting the argon pressure can transition the film from a state of compressive to tensile stress, which is a critical factor in device fabrication. csmantech.org The composition of the sputtering target is also crucial, with Iridium-Manganese targets being specifically produced for these applications. smolecule.com
The choice between different sputtering modes, such as static versus rotating deposition, also influences the properties of the resulting film. csmantech.org Optimization of these parameters is essential for producing dense, low-stress IrMn₃ films with specific electrical and magnetic characteristics.
Interactive Table: Key Sputter Deposition Parameters for Ir-Mn Based Films
| Parameter | Typical Range/Value | Effect on Film Properties | Source(s) |
| Sputtering Technique | DC Magnetron, Pulsed DC Magnetron | Influences deposition rate and film quality. Pulsed DC can provide better process control. | iaea.org |
| Target Composition | Ir₂₀Mn₈₀, Ir₂₂Mn₇₈ | Determines the stoichiometry of the deposited film. | iaea.orgaip.org |
| Working Gas Pressure | 2.8 Pa (for Iridium) | Affects film stress (compressive vs. tensile) and density. | csmantech.org |
| Deposition Temperature | Room Temperature | Influences the formation of specific crystalline phases like L1₂. | iaea.org |
| Film Thickness | 3 nm - 15 nm | Critical for magnetic properties such as exchange bias. | nih.govresearchgate.net |
| Sputtering Power | 50 W (for seed layer) | Impacts the crystalline quality of initial layers. | researchgate.net |
Epitaxial Growth of Iridium-Manganese (1/3) Thin Films
Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. This method is crucial for creating single-crystal or highly textured IrMn₃ thin films, which are essential for advanced spintronic devices. researchgate.netarxiv.org
Highly textured IrMn₃ films with a non-collinear antiferromagnetic structure have been successfully grown on substrates like MgO(111) using magnetron sputtering. researchgate.net These films consist of epitaxial (111) twin domains. researchgate.net The L1₂ ordered phase of IrMn₃, which possesses a triangular chiral magnetic structure, is particularly important. researchgate.netarxiv.org This specific atomic and magnetic ordering is responsible for phenomena like the anomalous Hall effect, which is vital for reading the magnetic state in spintronic devices. researchgate.net The ability to grow IrMn₃ epitaxially allows for the investigation of facet-dependent properties, such as the spin Hall effect, which shows significant variation between (001) and (111) oriented films. arxiv.org
Influence of Substrate and Seed Layers on Iridium-Manganese (1/3) Growth
The choice of substrate and the use of intermediate seed layers are critical factors that profoundly influence the crystalline texture, grain size, and ultimately the magnetic properties of IrMn₃ thin films. iaea.orgmdpi.com The substrate provides the foundational template for film growth. For example, MgO(100) and MgO(111) substrates are often used for growing epitaxial IrMn₃ films. researchgate.netresearchgate.net
Seed layers, which are thin layers deposited between the substrate and the main film, are instrumental in promoting a specific crystallographic orientation. A variety of materials have been explored as seed layers, including Tantalum (Ta), Ruthenium (Ru), Nickel-Iron (NiFe), and Nickel-Iron-Chromium (NiFeCr). iaea.orgmdpi.comaip.org
Research has shown that the exchange bias effect in IrMn-based systems is strongly correlated with the presence of a (111) texture in the IrMn layer, which can be induced by an appropriate seed layer. mdpi.com For instance, using a Ta seed layer in conjunction with a NiFe seed layer can help form the desired L1₂ phase of IrMn₃ even at room temperature deposition. iaea.org The thickness of the seed layer is also a critical parameter. Studies on NiFeCr seed layers have identified a critical thickness of approximately 9.3 nm for the formation of the ordered IrMn₃ texture. mdpi.comdoaj.org The insertion of a copper (Cu) layer between a ferromagnetic layer and the γ-IrMn₃ layer has been shown to eliminate unconventional spin-orbit torques, highlighting the interface's role in determining magnetic interactions. arxiv.org
Interactive Table: Effect of Substrates and Seed Layers on IrMn₃ Film Properties
| Substrate/Seed Layer | Film Structure/Stack | Key Finding | Source(s) |
| MgO(111) | IrMn₃ on MgO(111) | Promotes growth of highly textured films with epitaxial (111) twin domains. | researchgate.net |
| Ta / NiFe | Ta/NiFe/Ir₂₀Mn₈₀/Co₉₀Fe₁₀/Ta | Thickness optimization of Ta/NiFe layers allows formation of L1₂ phase IrMn₃ at room temperature. Strong correlation between <111> texture and exchange coupling. | iaea.org |
| NiFeCr | Wedge-shaped NiFeCr seed layer | A critical thickness of ~9.3 nm is required for the formation of ordered IrMn₃ texture. | mdpi.comdoaj.orgdntb.gov.ua |
| Ru | Ta/Ru/IrMn/CoCrPt-SiO₂ | A Ru growth layer on a Ta seed promotes (111) textured IrMn, which supports heteroepitaxial growth of a cobalt-based recording layer. | researchgate.netaip.orgresearchgate.net |
| Cu | Py/Cu/γ-IrMn₃ | A Cu spacer layer between Py (Permalloy) and γ-IrMn₃ eliminates unconventional spin-orbit torques, indicating the interfacial origin of these effects. | arxiv.org |
| MgO seed layer | MgO seed on MgO(100) substrate | A 2-nm MgO seed layer improves crystalline quality and favors epitaxial growth of IrMn₃(100) films. | researchgate.net |
Solid-State Reaction Methods for Iridium-Manganese (1/3)
While thin-film deposition is prevalent for device applications, solid-state reaction methods offer an alternative route for synthesizing bulk Iridium-Manganese (1/3). This technique generally involves the high-temperature mixing of the constituent elements in their powdered forms. smolecule.com The high temperatures facilitate the diffusion of the atoms and the formation of the desired intermetallic IrMn₃ compound. smolecule.com
A more advanced solid-state approach is mechanochemistry, which utilizes mechanical energy, such as from ball milling, to induce chemical reactions. researchgate.net This method can enable the synthesis of complex materials at room temperature, often without the need for large quantities of solvents. researchgate.netrsc.org While specific detailed reports on the mechanochemical synthesis of IrMn₃ are not prevalent, the technique has been successfully used for the rapid and efficient synthesis of other complex iridium(III) compounds from iridium chloride precursors. researchgate.net This suggests its potential as a cost-effective and environmentally friendly production method for IrMn₃ and other iridium-based materials.
Crystallographic and Structural Characterization of Iridium Manganese 1/3
Determination of Iridium-Manganese (1/3) Crystal Structures (L12, γ-Phase)
Iridium-manganese (1/3) primarily exists in two crystalline phases: the ordered L12 (AuCu3-type) structure and the disordered face-centered cubic (fcc) γ-phase. aip.orgresearchgate.netyork.ac.uk The L12 phase is characterized by a cubic unit cell with manganese atoms at the face centers and iridium atoms at the corners. researchgate.net The disordered γ-phase also has an fcc structure, but with a random distribution of iridium and manganese atoms on the lattice sites. york.ac.uk The choice of phase and its crystallographic orientation is critical for applications such as perpendicular recording media, where a (111) textured IrMn3 layer can promote the heteroepitaxial growth of a cobalt-based recording layer. aip.orgresearchgate.net
| Phase | Crystal System | Space Group | Ordering |
| L12 | Cubic | Pm-3m | Ordered |
| γ-phase | Cubic (fcc) | Fm-3m | Disordered |
X-ray Diffraction (XRD) Analysis of Iridium-Manganese (1/3) Phases
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the structural parameters of IrMn3. aip.orgresearchgate.netuitm.edu.my In thin film analysis, XRD scans are used to confirm the presence of specific phases and their texture. For instance, XRD analysis has been used to verify the (111) texture of IrMn3 thin films grown on ruthenium underlayers, which is essential for achieving good crystallographic growth of subsequent magnetic recording layers. aip.org The technique can also be used to study phase transformations as a function of temperature and atmosphere. beilstein-journals.org For example, in situ XRD measurements can track the oxidation of a precursor into different manganese oxide phases. beilstein-journals.org Furthermore, analysis of XRD peak broadening can provide information about the crystallite size, with smaller nanoparticles exhibiting more significant broadening. acs.org
Electron Diffraction and Reflective High-Energy Electron Diffraction (RHEED) Studies of Iridium-Manganese (1/3)
Electron diffraction techniques, including reflective high-energy electron diffraction (RHEED), offer surface-sensitive analysis of the crystal structure. RHEED is particularly valuable for in-situ monitoring of thin film growth. u-tokyo.ac.jp It utilizes a high-energy electron beam at a grazing incidence to produce a diffraction pattern on a fluorescent screen. u-tokyo.ac.jp The pattern provides information on the surface lattice structure, and the intensity oscillations of the diffraction spots can be used to monitor layer-by-layer growth. aps.org For IrMn3, RHEED can be employed to study the epitaxial growth of thin films, ensuring the desired crystallographic orientation and surface quality. Electron diffraction studies, in general, can also help in understanding the ordering of atoms within the crystal lattice, such as the arrangement of transition metal ions in complex oxides. researchgate.net
Reciprocal Space Mapping (RSM) for Iridium-Manganese (1/3) Thin Films
Reciprocal space mapping (RSM) is a powerful XRD technique for the detailed structural characterization of epitaxial thin films. bruker.comrigaku.comarxiv.org RSM provides a two-dimensional map of the diffracted X-ray intensity in the reciprocal space around a specific Bragg reflection. This map allows for the simultaneous determination of lattice parameters both parallel and perpendicular to the surface, strain state, and the degree of relaxation in the film. bruker.combibliotekanauki.pl For IrMn3 thin films, RSM can be used to precisely measure the lattice mismatch with the substrate and any resulting strain, which can significantly influence the magnetic properties. researchgate.net By analyzing the positions and shapes of the reciprocal lattice points of the film and the substrate, one can gain a comprehensive understanding of the epitaxial relationship and the crystalline quality of the IrMn3 layer. arxiv.org
Defect Structures and Ordering in Iridium-Manganese (1/3)
The performance of IrMn3 in devices is highly dependent on its defect structure and the degree of atomic ordering. Defects can include vacancies, dislocations, and grain boundaries. In thin films, the interface with adjacent layers is a critical region where defects can be concentrated. nih.gov The ordering of iridium and manganese atoms distinguishes the L12 and γ-phases. The ordered L12 structure is often desired for its specific magnetic properties. york.ac.uk However, achieving perfect ordering can be challenging, and the presence of anti-site defects, where an atom occupies the site of the other type of atom, is common. The degree of ordering is influenced by factors such as deposition temperature and post-deposition annealing. The presence of defects and disorder can impact the magnetic anisotropy and the exchange bias effect when IrMn3 is used as a pinning layer. oup.com
Influence of Composition and Stoichiometry on Iridium-Manganese (1/3) Crystallography
The crystallographic properties of the iridium-manganese system are sensitive to its composition and stoichiometry. While the ideal IrMn3 stoichiometry corresponds to 25% iridium and 75% manganese, deviations from this ratio can lead to the formation of different phases or the introduction of defects. The stability of the L12 and γ-phases is dependent on the composition. Maintaining the correct stoichiometry is crucial for obtaining the desired crystal structure and, consequently, the magnetic properties. For example, in the related Mn-Ir-Si system, the stoichiometry Mn3IrSi leads to the formation of a cubic AlAu4-type structure. diva-portal.org This highlights the importance of precise compositional control during the synthesis of these alloys to achieve the intended crystallographic phase.
Interface Structure and Roughness Characterization in Iridium-Manganese (1/3) Heterostructures
In heterostructures where IrMn3 is used as a layer, the structure and roughness of the interfaces play a critical role. nih.gov The interface between IrMn3 and a ferromagnetic layer, for instance, is where the exchange bias effect originates. A sharp and smooth interface is generally desirable for strong and uniform exchange bias. Techniques such as transmission electron microscopy (TEM) and X-ray reflectometry (XRR) are used to characterize the interface structure and roughness. aip.org Interfacial roughness or intermixing of atoms can lead to a reduction in the exchange bias and can also affect the magnetic anisotropy of the ferromagnetic layer. york.ac.uk In some cases, a controlled amount of intermixing might be used to tailor the magnetic properties. The quality of the underlying layer, such as a Ru seed layer, also significantly influences the growth and interface quality of the IrMn3 film. aip.orgresearchgate.net
X-ray Reflectivity (XRR) for Interface Analysis of Iridium-Manganese (1/3)
X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to probe the structural properties of thin films and multilayer systems, such as those involving iridium-manganese (IrMn₃). measurlabs.comuc.edu This method provides detailed information about layer thickness, density, and the roughness of surfaces and interfaces. measurlabs.comuc.edu The technique is particularly valuable for analyzing the interface between IrMn₃ and adjacent layers, which is crucial for applications in spintronic devices where interface quality governs performance. researchgate.net
XRR operates by measuring the specularly reflected X-ray intensity from a sample at grazing incidence angles. uc.edu The resulting interference patterns, known as Kiessig fringes, in the reflectivity curve are analyzed to determine the thickness of the individual layers. arxiv.org The rate at which the reflectivity decreases with increasing angle is related to the surface and interface roughness, while the critical angle, below which total reflection occurs, is dependent on the film's electron density. uc.eduyoutube.com
In the context of IrMn₃, XRR has been employed to characterize thin films and heterostructures, often in combination with a ferromagnetic layer like Permalloy (Py, Ni₈₁Fe₁₉). arxiv.org Research has shown that for a 62 nm thick γ-IrMn₃ thin film, XRR analysis, fitted using the recursive Parratt's formalism, determined the thickness to be approximately 62 nm with a surface roughness of less than 0.3 nm. arxiv.org Similarly, for multilayer structures involving IrMn₃, the interface roughness was also found to be under 0.3 nm. arxiv.org
The precision of XRR allows for the detailed characterization of complex multilayer systems. For instance, in heterostructures such as Py/γ-IrMn₃, γ-IrMn₃/Py, and Py/Cu/γ-IrMn₃, XRR is essential for confirming the thickness of each layer and the quality of the interfaces. arxiv.org Soft X-ray reflectivity, a variation of the technique, is also utilized to study the elemental and depth-sensitive magnetization reversal in such thin films. researchgate.net
The table below summarizes typical parameters obtained from XRR analysis of IrMn₃ thin films and heterostructures as reported in a recent study. arxiv.org
| Sample/Structure | Layer | Thickness (nm) | Interface/Surface Roughness (nm) |
| γ-IrMn₃ | γ-IrMn₃ | ≈ 62 | < 0.3 |
| Py/γ-IrMn₃ | Py | 8.7 | < 0.3 |
| γ-IrMn₃ | 13 | ||
| γ-IrMn₃/Py | γ-IrMn₃ | 15 | < 0.3 |
| Py | 20 | ||
| Py/Cu/γ-IrMn₃ | Py | 10 | < 0.3 |
| Cu | 1.5 | ||
| γ-IrMn₃ | 13 |
Table generated from data in reference arxiv.org.
The ability of XRR to precisely determine layer thickness and interface roughness is critical for understanding the magnetic properties of IrMn₃-based systems, such as exchange bias, which are highly sensitive to the structural characteristics of the interface. researchgate.net
Advanced Magnetic Properties and Phenomena in Iridium Manganese 1/3
Antiferromagnetic Ordering and Spin Structures in Iridium-Manganese (1/3)
In its chemically ordered L1₂ crystalline phase, IrMn₃ exhibits a face-centered cubic (fcc) lattice where iridium atoms occupy the corners of the cube and manganese atoms are situated at the face centers. bme.huresearchgate.net This specific atomic arrangement is fundamental to its magnetic behavior, leading to non-collinear spin structures and geometric frustration. bme.hunih.gov
The magnetic ground state of ordered L1₂-IrMn₃ is a non-collinear antiferromagnetic arrangement known as the T1 spin structure. york.ac.ukresearchgate.netscienceopen.com In this configuration, the magnetic moments of the manganese atoms are aligned at 120° with respect to each other, lying within the {111} crystallographic planes. nih.govyork.ac.ukscienceopen.com This triangular arrangement is a direct consequence of the underlying crystal lattice and the antiferromagnetic exchange interactions between neighboring manganese atoms. nih.gov Neutron scattering experiments on single-crystal thin films have confirmed that this T1 triangular magnetic structure, previously identified in bulk material, is retained in the chemically-ordered L1₂ phase of thin films. scienceopen.comresearchgate.net
While the T1 structure is characteristic of the ordered L1₂ phase, theoretical calculations have also explored other potential non-collinear spin structures for the chemically-disordered γ-phase of IrMn₃, such as the 1Q, 2Q, and 3Q configurations. researchgate.netscienceopen.com The 3Q structure, in particular, was suggested to be energetically favorable in the disordered bulk material. scienceopen.com However, experimental determination of the magnetic structure in disordered face-centered-cubic IrMn₃ thin films revealed a different configuration, with magnetic moments tilted away from the crystal diagonals. core.ac.uk
Geometric spin frustration is a critical phenomenon in IrMn₃ that arises from the triangular arrangement of manganese atoms on the fcc lattice. wikipedia.org In an antiferromagnetic system, the exchange interaction energetically favors antiparallel alignment of adjacent spins. On a triangle, if two neighboring spins align antiparallel, the third spin cannot simultaneously satisfy this condition with both of its neighbors, leading to a "frustrated" state. wikipedia.org
This inherent frustration in the L1₂ lattice prevents the establishment of a simple collinear antiferromagnetic order. arxiv.orgbme.hu Instead, the system minimizes its energy by adopting the non-collinear T1 structure, where spins are oriented 120° apart. nih.gov The presence of geometric frustration has profound effects on the magnetic properties of IrMn₃, including a reduction of the Néel temperature compared to what would be expected from the strength of its exchange interactions alone. arxiv.orgbme.huaip.org The competition between interactions is a defining characteristic of the material's magnetic stability and behavior. wikipedia.org
The Néel temperature (T_N) is the critical temperature above which an antiferromagnetic material becomes paramagnetic. For bulk L1₂ IrMn₃, the T_N is high, with experimental values around 960 K and theoretical calculations estimating it at approximately 1005 K. arxiv.orgbme.hu However, in thin-film applications, T_N is not a fixed value but shows a strong dependence on the film's thickness and its degree of chemical and crystalline order. aip.orgresearchgate.net
For films thicker than a few nanometers, the T_N is relatively stable. However, a dramatic reduction in T_N is observed for ultra-thin films. aip.org Atomistic simulations show that for the disordered γ-IrMn₃ phase, the Néel temperature can fall below room temperature for films less than 1 nm thick. aip.org This finite-size effect is more pronounced in IrMn₃ than in comparable ferromagnetic films, partly due to the geometric spin frustration that amplifies the impact of thermal fluctuations. aip.org Furthermore, the degree of chemical ordering plays a significant role; the ordered L1₂ phase generally exhibits greater thermal stability and a less severe reduction in T_N with decreasing thickness compared to the disordered γ-phase. aip.org Interfacial mixing with adjacent layers, a common occurrence in sputtered thin films, can further decrease the T_N for a given thickness. aip.org
| Phase | Thickness | Néel Temperature (T_N) | Reference |
|---|---|---|---|
| L1₂ (Bulk) | Bulk | ~960 K (Experimental) | arxiv.org |
| L1₂ (Bulk) | Bulk | ~1005 K (Simulated) | arxiv.orgbme.hu |
| γ-IrMn₃ | < 1 nm | < 300 K (Simulated) | aip.org |
| IrMn | 2 nm | ~173 K (Experimental) | aip.org |
Magnetic Anisotropy in Iridium-Manganese (1/3)
Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization or, in an antiferromagnet, the orientation of its sublattices. In IrMn₃, this property is crucial for the thermal stability of the exchange bias effect. uni-konstanz.dearxiv.orgbme.hu The material exhibits a surprisingly large and complex magnetic anisotropy. bme.huaps.org
While the individual Mn sites have local easy axes, the collective behavior of the non-collinear T1 spin structure results in a complex anisotropy energy surface that is not purely uniaxial nor perfectly cubic. york.ac.ukaps.orgresearchgate.net The energy barriers that stabilize the spin structure are determined by this unique symmetry. york.ac.uk The temperature dependence of the anisotropy further supports this complex nature, with a scaling exponent closer to that expected for a uniaxial system rather than a cubic one. aps.org
The magnetocrystalline anisotropy in IrMn₃ fundamentally originates from spin-orbit coupling (SOC), an interaction between an electron's spin and its orbital motion around the nucleus. nih.govaps.org This relativistic effect couples the spin orientation to the crystal lattice. The large SOC contribution from the heavy iridium atoms, in conjunction with the magnetic manganese atoms, is key to the material's strong anisotropy. arxiv.orgaps.org
First-principles calculations have shown that the magnetic anisotropy energy in IrMn₃ is dominated by the on-site anisotropy term, which is a direct consequence of SOC. arxiv.orgbme.hu The interaction between the manganese and iridium sites gives rise to the large magnetocrystalline anisotropy. aps.org This strong SOC not only establishes the high magnetic anisotropy but also leads to other significant phenomena, such as the spin Hall effect, where a charge current can generate a transverse spin current. nih.gov The SOC-induced anisotropy is therefore essential for the stability required in spintronic devices that utilize IrMn₃. arxiv.orgresearchgate.net
Atomistic Spin Model and Constrained Monte Carlo Simulations of Iridium-Manganese (1/3) Anisotropy Energy Surface
The magnetic anisotropy of Iridium-Manganese (1/3) (IrMn₃), a material with a cubic L1₂ crystal structure, has been a subject of intense research due to its surprisingly large magnitude, which is crucial for its application in exchange bias systems. bme.hu To unravel the complexities of this phenomenon, researchers have employed sophisticated computational techniques such as atomistic spin models and constrained Monte Carlo simulations. researchgate.net
An effective atomistic spin model for IrMn₃ has been developed based on parameters derived from first-principles calculations. bme.huaps.org This model is essential for simulating the behavior of the magnetic moments (spins) on the individual manganese (Mn) atoms. The Hamiltonian for such a model typically includes terms for the exchange interactions between neighboring spins and the on-site magnetic anisotropy.
The exchange interactions, which dictate the alignment of adjacent spins, are primarily between the Mn atoms. These interactions are parameterized by exchange constants (J) for nearest and next-nearest neighbors. The on-site anisotropy term represents the preference of each spin to align along a specific crystallographic direction, known as the easy axis. This anisotropy arises from the spin-orbit coupling. researchgate.net
Table 1: Parameters for the Atomistic Spin Model of L1₂-IrMn₃
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Nearest-neighbor exchange | J₁ | -6.13 | meV/link |
| Next-nearest-neighbor exchange | J₂ | 5.1 | meV/link |
| Néel anisotropy constant | k | -4.3 x 10⁻²³ | J/link |
Note: The negative sign for J₁ indicates an antiferromagnetic interaction.
Constrained Monte Carlo simulations are a powerful tool used in conjunction with the atomistic spin model to explore the anisotropy energy surface of IrMn₃. researchgate.net This method involves calculating the energy of the system as the collective orientation of the spins is rotated away from the ground state in a constrained manner. By mapping out this energy landscape, the energy barriers between different magnetic states can be determined, which is a direct measure of the magnetic anisotropy. aps.org
Local Symmetry Breaking and its Impact on Iridium-Manganese (1/3) Magnetic Anisotropy
In the frustrated triangular magnetic ground state (T1 state) of IrMn₃, the magnetic moments of the three Mn sublattices are arranged at 120 degrees to each other. researchgate.net This arrangement means that for each individual Mn sublattice, the cubic symmetry is locally disturbed. bme.hu This reduction in local symmetry allows for a large second-order magnetic anisotropy, which is not permitted by the global cubic symmetry of the crystal. bme.huarxiv.org
This concept of local symmetry breaking leading to a large macroscopic anisotropy has been a significant breakthrough in understanding the magnetic properties of IrMn₃. It explains why a material with a globally cubic crystal structure can exhibit such a strong magnetic anisotropy, a property more commonly associated with materials of lower crystal symmetry. bme.hu The large anisotropy is fundamental to the high thermal stability of IrMn₃ in exchange-biased devices. aip.org
Exchange Bias Phenomena in Iridium-Manganese (1/3) Heterostructures
Exchange bias is a phenomenon that occurs at the interface between a ferromagnetic (FM) and an antiferromagnetic (AFM) material, such as IrMn₃. uni-konstanz.de It manifests as a shift in the magnetic hysteresis loop of the FM layer when the heterostructure is cooled in the presence of a magnetic field. uni-konstanz.de This effect is of great technological importance as it is used to "pin" the magnetization direction of a ferromagnetic layer in spintronic devices like spin valves and magnetic tunnel junctions. aip.org IrMn₃ is a widely used AFM material in these applications due to the large and stable exchange bias it can induce. researchgate.net
Interfacial Exchange Coupling Mechanisms with Ferromagnetic Layers
The exchange bias effect originates from the exchange coupling between the spins of the FM layer and the spins at the interface of the AFM layer. aps.org In IrMn₃/FM heterostructures, the interface is where the magnetic moments of the FM material directly interact with the Mn moments of the IrMn₃.
The strength and nature of this interfacial coupling are dependent on several factors, including the crystallographic orientation of the IrMn₃, the composition of the FM layer, and the atomic-level structure of the interface. researchgate.net For IrMn₃, the (111) texture is known to produce the largest exchange bias. aps.org
Atomistic simulations have shown that in disordered γ-IrMn₃, the exchange bias arises from a small imbalance in the number of spins in each magnetic sublattice at the interface. researchgate.net This imbalance is a natural consequence of the random distribution of Ir and Mn atoms in the disordered phase. These uncompensated spins at the interface provide a net magnetic moment that couples to the FM layer, creating the pinning effect. researchgate.net The ferromagnet, in turn, can distort the spin structure of the IrMn₃ at the interface, leading to a large reversible interface magnetization that contributes to the coercivity of the FM layer. researchgate.net
Dependence of Exchange Bias on Iridium-Manganese (1/3) Thickness and Interface Properties
The magnitude of the exchange bias field (H_E) is strongly dependent on the thickness of the IrMn₃ layer (t_IrMn). uni-konstanz.de For very thin IrMn₃ layers, H_E is small because the AFM ordering is not yet fully established and is thermally unstable. As the thickness increases, H_E also increases and eventually saturates above a certain critical thickness. researchgate.net
Table 2: Exchange Bias Field (H_E) as a Function of IrMn₃ Thickness in Co/IrMn Systems at Room Temperature
| IrMn₃ Thickness (Å) | Exchange Bias Field (H_E) (Oe) |
|---|---|
| 21 | Onset of exchange biasing |
| 40 | 270 |
Data extracted from studies on Co/IrMn systems. uni-konstanz.de
The properties of the interface between the IrMn₃ and the FM layer also play a crucial role. For instance, the presence of a seed layer, such as Tantalum (Ta), can enhance the (111) texture of the IrMn₃ layer, leading to a larger exchange bias. researchgate.net Conversely, intermixing at the interface, where atoms from the FM and AFM layers get mixed, can reduce the Néel temperature of thin IrMn₃ films and consequently affect the exchange bias. aip.org The roughness of the interface is another critical parameter, with smoother interfaces generally leading to a stronger exchange bias.
Temperature Dependence of Exchange Bias in Iridium-Manganese (1/3) Systems
The exchange bias in IrMn₃ systems exhibits a strong dependence on temperature. uni-konstanz.de As the temperature increases from a low value, the exchange bias field typically remains relatively constant initially and then begins to decrease, eventually vanishing at a critical temperature known as the blocking temperature (T_B). bohrium.com The blocking temperature is the temperature at which the thermal energy becomes sufficient to overcome the magnetic anisotropy of the IrMn₃ grains, causing them to become superparamagnetic and lose their ability to pin the FM layer. bohrium.com
The coercivity of the FM layer also shows a characteristic temperature dependence, often exhibiting a peak near the blocking temperature. uni-konstanz.de This peak is attributed to the thermal fluctuations of the AFM spins, which contribute to the energy dissipation during the magnetization reversal of the FM layer. mdpi.com
Table 3: Temperature Dependence of Exchange Bias Field (H_E) and Coercivity (H_c) for a Selected IrMn Thickness
| Temperature (K) | Exchange Bias Field (H_E) (arb. units) | Coercivity (H_c) (arb. units) |
|---|---|---|
| Low Temperature | High | Moderate |
| Near T_B | Decreasing | Peaks |
| Above T_B | Zero | Decreases |
This table represents a general trend observed in IrMn-based exchange bias systems. uni-konstanz.de
Role of Interfacial Spin Clusters and Spin-Glass-like Behavior in Iridium-Manganese (1/3)
The interface between the IrMn₃ and the ferromagnetic layer is not a perfectly ordered plane of spins. Instead, it is often characterized by the presence of disordered spin clusters. researchgate.net These interfacial spin clusters are thought to behave in a manner analogous to a spin glass, a magnetic state characterized by a high degree of frustration and disorder. researchgate.netnih.gov
This spin-glass-like behavior at the interface is believed to play a crucial role in the mechanism of exchange bias. researchgate.net The disordered spins within these clusters can become frozen in a particular configuration upon field cooling, providing the pinning force on the ferromagnetic layer. researchgate.net These clusters can be thought of as transmitting the anisotropy of the bulk antiferromagnetic layer to the ferromagnetic layer through exchange coupling. researchgate.net
The presence of these interfacial spin clusters can also help to explain some of the more complex behaviors observed in exchange bias systems, such as the training effect, where the exchange bias field changes with repeated cycling of the magnetic field. The slow relaxation of these spin clusters is a characteristic feature of spin glasses and can contribute to the observed training effect. aps.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Iridium-Manganese (1/3) |
| Cobalt |
| Tantalum |
Electrical Manipulation of Perpendicular Exchange Bias in Ultrathin Iridium-Manganese (1/3) Films
The effective manipulation of the perpendicular exchange bias (PEB) effect is a critical endeavor for the development of ultra-high capacity and energy-efficient magnetic memory and logic devices. A significant challenge in practical applications has been the dependence on external magnetic fields for current-induced switching of exchange bias in perpendicularly magnetized structures. However, recent studies have demonstrated the full electrical manipulation of PEB in multilayers featuring an ultrathin Iridium-Manganese (IrMn₃) layer. aps.org
This breakthrough is attributed to the anisotropic epitaxial strain within a 2-nm-thick IrMn₃ layer, which allows for a considerable exchange bias effect to be achieved at room temperature. aps.org This strain induces a specific global uncompensated magnetization in the IrMn₃ layer, which is crucial for the switching of the irreversible portion of this magnetization. aps.org Consequently, the perpendicular exchange bias can be manipulated solely by the application of a pulsed current, eliminating the need for any external magnetic fields. aps.orgresearchgate.net
The spin Hall effect in the IrMn layer is the underlying mechanism for this electrical control. A charge current flowing through the IrMn layer induces a spin current, which then exerts a spin-orbit torque (SOT) on the uncompensated antiferromagnetic moments at the interface. nih.gov This torque is sufficient to rotate the antiferromagnetic moments, thereby manipulating the direction of the exchange bias. nih.gov Studies on IrMn/NiFe bilayers have shown that the direction of the exchange bias can be gradually modulated by an in-plane current. nih.gov This memristive behavior is preserved in sub-micron devices, opening possibilities for nanoscale multi-level antiferromagnetic spintronic devices. nih.gov
Table 1: Key Parameters in Electrical Manipulation of PEB in Ultrathin IrMn₃ Films
Parameter Value/Observation Significance Reference IrMn₃ Layer Thickness 2 nm Enables significant exchange bias at room temperature due to anisotropic epitaxial strain. aps.org Manipulation Method Pulsed Current Allows for full electrical control without the need for an external magnetic field. [1, 2] Underlying Mechanism Spin-Orbit Torque (SOT) Generated by the spin Hall effect in the IrMn layer, it acts on uncompensated interfacial moments. Observed Behavior Memristive Switching The exchange bias can be gradually modulated, enabling multi-level control.
Spin Dynamics and Excitations in Iridium-Manganese (1/3)
Magnon Dispersion Relations in Iridium-Manganese (1/3)
The noncollinear L1₂-IrMn₃ is a crucial metallic antiferromagnet for spintronic applications, particularly in the context of exchange bias phenomena. Understanding its spin dynamics, specifically the magnon dispersion relations, is essential for its potential use in terahertz and other spintronic devices.
Theoretical calculations and experimental observations using inelastic Brillouin and Raman light-scattering techniques have been employed to determine the magnon dispersion relations in L1₂-IrMn₃. The fit of theoretical models to experimentally measured magnon frequencies provides values for key magnetic interaction parameters. These include the nearest-neighbor antiferromagnetic exchange, the next-nearest-neighbor ferromagnetic exchange interaction, and the uniaxial anisotropy parameters. These experimentally derived values are in good agreement with those calculated using atomistic spin models.
The magnon dispersion relations for L1₂-IrMn₃ have been calculated for the wave vector varying between high-symmetry points (Γ, X, and L) of the Brillouin zone. The frequencies of magnons at these high-symmetry points can be described by exact analytical expressions, which are instrumental in deriving the interaction parameters from experimental data.
Table 2: Experimentally Determined Interaction Parameters for L1₂-IrMn₃
Interaction Parameter Symbol Value (kOe) Reference Nearest-Neighbor Antiferromagnetic Exchange Field HE1 16620 arxiv.org Next-Nearest-Neighbor Ferromagnetic Exchange Field HE2 270 arxiv.org Uniaxial Anisotropy Field HA 129 arxiv.org
Spin Wave Excitations and Propagation in Iridium-Manganese (1/3) Bilayers
In exchange-biased systems, such as IrMn/CoFe bilayers, the dynamic response to an oscillating magnetic field is of significant practical interest for the development of spintronic devices. Atomistic spin models have been used to simulate the injection and propagation of spin waves from an exchange-coupled ferromagnetic CoFe layer into the antiferromagnetic IrMn layer.
These simulations reveal that the spectral characteristics of the excited spin waves exhibit a complex beating behavior, which arises from the non-collinear nature of the antiferromagnetic order in IrMn. The frequency response of the system is highly dependent on the strength and frequency of the oscillating field excitations. A key finding is that the strength of the excited spin waves decays significantly as they propagate away from the interfacial layer, with the attenuation being frequency-dependent.
The exchange bias in these bilayers has been found to increase the magnetic resonance frequency of the CoFe layer by approximately 8 GHz. While the coupling between the ferromagnet and the antiferromagnet is strong enough to create a significant exchange bias, it is not rigid. High-frequency excitations can lead to large excursions of the ferromagnet's magnetization from the biasing antiferromagnet. Although the spin waves generated by the coupled ferromagnet are generally too weak to reverse the entire IrMn layer, efficient spin wave injection into the antiferromagnet is possible due to the non-collinear spin ordering of IrMn.
Ultrafast Control of Interfacial Exchange-Coupling Torque in Iridium-Manganese (1/3) Heterostructures
The ultrafast manipulation of magnetic properties is a cornerstone of next-generation spintronic devices. In heterostructures involving IrMn₃, such as IrMn/[Co/Pt], all-optical methods have demonstrated the ability to control the magnetic configuration of the antiferromagnetic layer through the exchange bias interaction. aps.org This control is achieved using femtosecond laser pulses, and it has been shown that the magnitude and sign of the exchange bias field can be deterministically manipulated without an external magnetic field. aps.org This manipulation is accomplished by varying the helicity of the laser light, the laser fluence, or the number of pulses. aps.org
The underlying mechanism involves the laser-induced heating of the heterostructure. When the laser is active, the orientation of the interfacial magnetic moments in the IrMn layer can be rearranged through the exchange coupling with the ferromagnetic layer, which is deterministically switched by the laser. aps.org This leads to a change in the exchange bias field. The response of a ferromagnet/antiferromagnet exchange-coupled bilayer to femtosecond laser heating has been studied using time-resolved magneto-optical Kerr effect (TR-MOKE). researchgate.net By analyzing the precessional transients of the ferromagnetic magnetization, the characteristic time scale of laser-induced exchange-bias quenching in a polycrystalline Co/IrMn bilayer has been estimated. researchgate.net
While direct measurement of an "interfacial exchange-coupling torque" on ultrafast timescales is complex, the optical manipulation of the exchange bias serves as a powerful demonstration of the ability to exert an effective torque on the interfacial spins of the IrMn layer at picosecond and femtosecond timescales. This optical control of exchange interactions is a promising avenue for achieving faster and more energy-efficient manipulation of magnetism. arxiv.org
Phase Transitions in Iridium-Manganese (1/3)
First-Order Phase Transitions in Face-Centered Cubic Antiferromagnets
A first-order phase transition is characterized by a discontinuous change in the order parameter and the release or absorption of latent heat. In magnetic materials, this can manifest as an abrupt change in the magnetic structure. For face-centered cubic (fcc) Heisenberg antiferromagnets, theoretical studies have indicated the possibility of first-order phase transitions. researchgate.net
In the broader context of manganese-based alloys, phase transitions are a subject of extensive study. For instance, the fcc phase of Fe-Mn alloys exhibits a para-to-antiferromagnetic ordering transition. researchgate.net The temperature of this magnetic ordering is dependent on the alloy's chemical composition and has a significant impact on the stability of the fcc austenitic phase. researchgate.net While these studies provide insight into the magnetic transitions in related fcc systems, specific experimental data on a first-order phase transition in the fcc phase of Iridium-Manganese (1/3) is not extensively documented in the reviewed literature. However, the theoretical framework for fcc antiferromagnets suggests that such transitions are plausible and would be characterized by features like thermal hysteresis in magnetic susceptibility and resistivity measurements. aps.org
Table 3: Mentioned Compounds
Compound Name Chemical Formula Iridium-manganese (1/3) IrMn₃ Cobalt-Iron CoFe Nickel-Iron NiFe Cobalt/Platinum Co/Pt Iron-Manganese Fe-Mn
Finite Size Effects on Néel Temperature and Phase Transitions in Iridium-Manganese (1/3) Thin Films
The transition temperature of antiferromagnetic (AFM) materials, known as the Néel temperature (TN), is a critical parameter that is significantly influenced by the physical dimensions of the material. In thin films of Iridium-Manganese (1/3), also denoted as IrMn3, this finite size effect is particularly pronounced, leading to a systematic decrease in TN as the film thickness is reduced. york.ac.ukaip.org This phenomenon is crucial for the application of IrMn3 in spintronic devices, where film thicknesses are often scaled down to the nanometer level.
The Néel temperature in bulk IrMn3 is substantially high and depends on its crystallographic phase. aps.org For the chemically-ordered L12 phase, experimental and simulation values for TN are approximately 960 K to 1000 K. aps.orgbme.huaip.org The chemically-disordered γ-phase exhibits a lower, yet still robust, bulk TN of around 690 K to 730 K. york.ac.ukaps.orgresearchgate.net However, as the material is fabricated into thin films, these values decrease markedly. For instance, experimental measurements using nanocalorimetry on a 2 nm thick IrMn film revealed a Néel temperature of only 173 K, which is approximately 20% of its calculated bulk value. aip.orgscispace.com
Atomistic simulations provide further insight into this trend, showing a dramatic reduction in TN for films below a certain thickness. york.ac.ukscispace.com Specifically, for the disordered γ-IrMn3 phase, films less than 1 nm thick experience a collapse of the Néel temperature to below room temperature, rendering them unsuitable for many device applications that require thermal stability. york.ac.ukaip.orgscispace.com
| Material Phase/Condition | Thickness | Néel Temperature (TN) | Reference |
|---|---|---|---|
| Bulk L12-IrMn3 | Bulk | ~960-1000 K | aps.orgbme.huaip.org |
| Bulk γ-IrMn3 | Bulk | ~690-730 K | york.ac.ukaps.orgresearchgate.net |
| IrMn Thin Film | 2 nm | 173 K | aip.orgscispace.com |
| Disordered γ-IrMn3 Thin Film | < 1 nm | < Room Temperature | york.ac.ukaip.orgscispace.com |
Detailed research findings from atomistic simulations highlight several key factors responsible for this strong finite size dependence in IrMn3. york.ac.ukscispace.com A primary reason is the inherent geometric spin frustration in the IrMn3 crystal structure. york.ac.ukaps.org This frustration enhances the influence of thermal spin fluctuations on the magnetic order, making the system more susceptible to dimensional constraints compared to a simple ferromagnet. york.ac.ukscispace.com Consequently, antiferromagnetic IrMn3 films exhibit a stronger finite size dependence of TN than an equivalent ferromagnetic material. york.ac.ukaip.orgscispace.com
The effect is also phase-dependent. The disordered γ-phase shows a more significant reduction in TN with decreasing thickness compared to the ordered L12 phase. york.ac.ukscispace.com This is attributed to a reduction in the global sublattice magnetic order in the γ-phase, which is caused by the formation of antiferromagnetic domains and a greater susceptibility to thermal fluctuations. scispace.com For the thinnest films, this can lead to a "catastrophic reduction" of the Néel temperature to just a few degrees Kelvin. scispace.com
| Property | Disordered γ-Phase IrMn3 | Ordered L12-Phase IrMn3 |
|---|---|---|
| Bulk TN | ~690-730 K | ~960-1000 K |
| Finite Size Effect | Stronger | Weaker |
| TN Reduction with Thickness | Larger reduction | Smaller reduction |
| Underlying Cause for Difference | Reduced global sublattice order, formation of AFM domains, larger effect of thermal fluctuations. scispace.com | More robust long-range order. |
Furthermore, interfacial effects, such as intermixing with adjacent non-magnetic layers, can exacerbate the reduction in TN. york.ac.ukscispace.com Simulations involving an IrMn3 film capped with a non-magnetic copper (Cu) layer showed an enhanced finite size effect, further lowering the Néel temperature for a given thickness. york.ac.ukscispace.com This is due to a larger number of missing manganese-manganese exchange bonds at the disordered interface. york.ac.ukscispace.com This effect was also more pronounced in the disordered γ-phase compared to the ordered L12 phase. scispace.com These findings underscore that for practical applications, a larger film thickness of IrMn3 is required to maintain a stable antiferromagnetic phase at or above room temperature, especially for sputtered films which may have a high degree of interfacial intermixing. aip.orgscispace.com
Theoretical and Computational Modeling of Iridium Manganese 1/3
Density Functional Theory (DFT) Studies of Iridium-Manganese (1/3)
DFT calculations have been instrumental in understanding the fundamental electronic and magnetic properties of IrMn₃. These first-principles studies provide a quantum mechanical description of the material, allowing for the prediction of various properties from its atomic composition and crystal structure.
DFT calculations have revealed key details about the electronic band structure and density of states (DOS) of IrMn₃. For the chemically ordered L1₂ phase, a triangular (T1) magnetic structure is found to be stable, which is reflected as a dip in the density of states near the Fermi level. researchgate.net In contrast, the disordered γ-phase is suggested to have a more complex 3Q spin density wave structure as its most stable configuration. researchgate.net First-principles calculations have determined the spin magnetic moments at the Manganese (Mn) sites to be approximately 2.66 µB. researchgate.net These theoretical findings are in good agreement with experimental observations. researchgate.net
A significant finding from ab initio studies is the prediction of a remarkably strong second-order magnetic anisotropy in the frustrated triangular magnetic ground state of ordered L1₂-IrMn₃. aps.orgarxiv.orgresearchgate.net This is surprising given the cubic symmetry of the L1₂ crystal structure. aps.orgarxiv.orgresearchgate.net The origin of this large anisotropy is attributed to the local breaking of cubic symmetry for each of the three Mn sublattices. aps.orgarxiv.orgresearchgate.net
The magnetocrystalline anisotropy in IrMn₃ arises from the strong spin-orbit coupling between the Mn and Iridium (Ir) sites. whiterose.ac.uk Theoretical models have successfully mapped these local anisotropies to a Néel pair anisotropy model, which accurately reflects the local site symmetry and reproduces the angular dependence of the anisotropy energy found in ab initio calculations. whiterose.ac.uk The magnetic anisotropy is a critical parameter for the thermal stability of the antiferromagnetic state, which is essential for its use in exchange bias applications. aps.orguni-konstanz.de
| Property | Finding | Reference |
|---|---|---|
| Magnetic Anisotropy Origin | Strong second-order anisotropy in the frustrated triangular magnetic ground state of L1₂-IrMn₃. | aps.orgarxiv.orgresearchgate.net |
| Symmetry Breaking | Local breaking of cubic symmetry for each of the three Mn sublattices. | aps.orgarxiv.orgresearchgate.net |
| Mechanism | Strong spin-orbit coupling between Mn and Ir sites. | whiterose.ac.uk |
DFT calculations have been crucial in determining the magnetic ground state of IrMn₃. For the ordered L1₂ phase, the T1 triangular spin structure, where the magnetic moments of the Mn atoms lie in the (111) planes, is confirmed as the ground state. aps.orgwhiterose.ac.uk This non-collinear arrangement is a result of geometric frustration. In the disordered γ-phase, the 3Q structure is predicted to be the most stable. researchgate.net These theoretical predictions align well with experimental findings from neutron scattering. aps.org
First-principles calculations have also been used to estimate the Néel temperature (Tₙ), the temperature above which the antiferromagnetic order is lost. By calculating the exchange interactions between Mn atoms, a mean-field approximation can be used to estimate Tₙ. aps.org For ordered L1₂-IrMn₃, the calculated Tₙ is around 1005 K, which is in good agreement with the experimental value of 960 K. aps.orgaps.org For the disordered γ-phase, the calculated Tₙ is approximately 735 K, close to the experimental value of about 730 K. researchgate.net
| Phase | Magnetic Ground State | Calculated Néel Temperature (Tₙ) | Experimental Tₙ | Reference |
|---|---|---|---|---|
| Ordered L1₂ | T1 triangular structure | ~1005 K | ~960 K | aps.orgaps.org |
| Disordered γ | 3Q structure | ~735 K | ~730 K | researchgate.net |
Atomistic Spin Models and Monte Carlo Simulations for Iridium-Manganese (1/3)
While DFT provides a fundamental understanding, atomistic spin models combined with Monte Carlo simulations are powerful tools for studying the thermodynamic properties and larger-scale magnetic phenomena in IrMn₃. These models bridge the gap between the electronic scale and the macroscopic behavior of the material.
Atomistic spin models, with parameters derived from DFT calculations, are used to simulate the behavior of large ensembles of spins. aps.org These simulations can model the effect of thermal fluctuations on the magnetic order. aps.orgscispace.com By performing Monte Carlo simulations at different temperatures, the sublattice magnetization can be calculated as a function of temperature, allowing for a more accurate determination of the Néel temperature than mean-field approximations. aip.org
These simulations have shown that the thermal stability of IrMn₃ is closely linked to its magnetic anisotropy. aps.org The energy barriers for the reversal of the sublattice magnetization, which determine the blocking temperature in thin film applications, can be calculated. whiterose.ac.uk The simulations have also highlighted the importance of non-collinear spin states in the thermal stability of antiferromagnets. york.ac.ukcore.ac.uk
Atomistic simulations are particularly valuable for studying thin films of IrMn₃, where finite size and interface effects become significant. scispace.comaip.org Simulations have shown that IrMn₃ films exhibit a stronger finite-size dependence of the Néel temperature compared to ferromagnetic films, a phenomenon attributed to spin frustration. scispace.comaip.org
For very thin films (less than 1 nm thick), a dramatic reduction in the Néel temperature is observed, especially in the disordered γ-phase. scispace.comaip.orgdntb.gov.ua Interface mixing with adjacent non-magnetic layers, such as Copper (Cu), further reduces the Néel temperature. scispace.comaip.org These findings are critical for the design of spintronic devices that utilize thin IrMn₃ layers, suggesting that thicker layers and better control over interface quality are necessary for robust room-temperature operation. aip.org Simulations of multigranular IrMn₃/CoFe thin films have also provided insights into the origin of exchange bias, highlighting the role of intrinsic disorder and grain edge effects. aps.org
Micromagnetic Simulations of Exchange Bias in Iridium-Manganese (1/3) Systems
Micromagnetic and atomistic simulations are crucial tools for investigating the exchange bias effect at the interface between Iridium-Manganese (1/3) (IrMn3) and a ferromagnetic (FM) layer. researchgate.netescholarship.org These models provide insights into the microscopic origins of the hysteresis loop shift and enhanced coercivity characteristic of these systems. core.ac.uk
Atomistic models of γ-IrMn3/CoFe bilayers have successfully replicated experimental results without necessitating the assumption of antiferromagnetic (AFM) domains or grain boundaries. core.ac.uk In these simulations, the origin of exchange bias is attributed to the natural structural disorder within the IrMn3 layer. core.ac.ukaps.org Specifically, in disordered γ-IrMn3, a random distribution of non-magnetic Ir atoms among the Mn sublattices creates a small statistical imbalance in the number of interfacial spins, resulting in a net moment at the interface that pins the FM layer. core.ac.ukaps.orgaip.org
Simulations often model a bilayer system, for instance, a 5 nm thick IrMn3 layer coupled with a 3 nm thick CoFe layer, comprising around 30,000 atoms in total. core.ac.uk The process is typically initiated by a simulated field cooling to set the direction of the exchange bias. core.ac.uk Subsequent simulation of a hysteresis loop at 0 K for the disordered γ-IrMn3/CoFe system reveals a significant exchange bias field (BEB) of 0.14 T, a value that aligns well with experimental measurements when thermal effects are considered. core.ac.uk
Large-scale simulations on multigranular IrMn3/CoFe thin films, involving over 1.5 million atoms, have further elucidated the role of grain structure. aps.org These models demonstrate a strong temperature dependence of the exchange bias, which diminishes and approaches zero at the blocking temperature of the antiferromagnet. aps.org Concurrently, the coercivity exhibits a characteristic peak at this blocking temperature, an effect attributed to the superparamagnetic flipping of the antiferromagnet during the hysteresis cycle. aps.org The simulations confirm that the distribution of antiferromagnetic anisotropy directions occurs naturally and that single antiferromagnetic domains tend to form within each grain. aps.org Micromagnetic simulations are also employed to understand the complex domain-mediated switching processes induced by spin-orbit torques in IrMn3-based devices. nih.gov
Table 1: Parameters and Results from Atomistic Simulation of γ-IrMn3/CoFe Bilayer
| Parameter | Value | Reference |
|---|---|---|
| Simulated System | γ-IrMn3/CoFe Bilayer | core.ac.uk |
| IrMn3 Layer Thickness | 5 nm | whiterose.ac.uk |
| CoFe Layer Thickness | 3 nm | whiterose.ac.uk |
| Total Atoms | ~30,000 | core.ac.uk |
| Simulated Temperature | 0 K | core.ac.uk |
| Calculated Exchange Bias Field (BEB) | 0.14 T | core.ac.uk |
| Hysteresis Loop Simulation | 40 ns between ± 1T | core.ac.uk |
Order Parameters for Antiferromagnetic Structures of Iridium-Manganese (1/3)
To concisely describe the complex non-collinear magnetic structures of IrMn3, theoretical models employ order parameters (OPs). aps.org These OPs are generated using first-principles methods like density-functional theory (DFT) to provide a comprehensive framework for understanding the different antiferromagnetic variants and their associated magnetic anisotropy. researchgate.netaps.org
For the L12 ordered phase of IrMn3, the ground-state magnetic configuration is a frustrated triangular (T1) structure. bme.huarxiv.org A key quantity of interest is the sublattice staggered magnetization, Ms, which serves as an order parameter. bme.huuni-konstanz.de It is defined as the thermal average of the magnitude of the magnetization of the different antiferromagnetic sublattices. bme.hu The temperature dependence of Ms is simulated using methods like Langevin dynamics to track the magnetic order, with the sharp decrease of Ms to zero indicating the Néel temperature. bme.huuni-konstanz.de
Table 2: Magnetic Anisotropy Findings for L12 IrMn3
| Property | Finding | Explanation | Reference |
|---|---|---|---|
| Ground State Structure | Triangular (T1) Antiferromagnetic | Energetically favorable non-collinear spin arrangement. | bme.hu, arxiv.org |
| Magnetic Anisotropy | Giant second-order anisotropy | Local breaking of cubic symmetry for each of the three Mn sublattices. | bme.hu, arxiv.org |
| Effective Anisotropy (Keff) | ≈ 3 × 10^8 erg/cc | Energy barrier for rotation of the T1 spin structure around the (111) axis. | arxiv.org, uni-konstanz.de |
| Primary Order Parameter | Staggered Magnetization (Ms) |
Tracks magnetic order as a function of temperature to find the Néel point. | bme.hu, uni-konstanz.de |
Thermodynamic Properties from First Principles for Iridium-Manganese (1/3)
First-principles (ab initio) calculations are fundamental in determining the thermodynamic properties of IrMn3, providing data that informs the construction of effective spin models. bme.huuni-konstanz.de These calculations offer a systematic study of thermodynamic stability and magnetic ordering temperatures. acs.org
A key thermodynamic property for an antiferromagnet is the Néel temperature (TN), the critical temperature above which the material loses its antiferromagnetic ordering and becomes paramagnetic. For the chemically ordered L12 phase of IrMn3, first-principles calculations combined with Langevin dynamics simulations estimate the Néel temperature to be approximately 1005 K. bme.huarxiv.orguni-konstanz.de Other studies and experimental measurements place this value around 960 K. researchgate.netaps.org The theoretical models show that the geometric frustration of the triangular spin ordering in the L12 phase leads to a significantly reduced TN compared to the less frustrated L10 phase of IrMn. bme.huuni-konstanz.de
These thermodynamic models are built upon isotropic exchange interaction parameters (Jij) calculated between the Mn atoms from their ground-state magnetic configurations. uni-konstanz.de Atomistic modeling based on these first-principles parameters allows for the investigation of thermodynamic properties as a function of chemical composition and crystallographic order in IrxMn(1-x) alloys. aps.org For the L12-IrMn3 phase, the T1 triangular spin structure is consistently identified as the stable ground state. researchgate.netaps.org The electronic specific heat coefficient (γe) is another important thermodynamic property that can be derived from these computational studies. researchgate.net
Table 3: Calculated Thermodynamic Properties for L12 Iridium-Manganese (1/3)
| Property | Calculated Value | Method/Comment | Reference |
|---|---|---|---|
| Néel Temperature (TN) | ~1005 K | First-principles with Langevin dynamics simulation. | bme.hu, arxiv.org, uni-konstanz.de |
| Néel Temperature (TN) | ~960 K | Experimental value from neutron diffraction and used in atomistic models. | researchgate.net, aps.org |
| Magnetic Ground State | Triangular (T1) | Non-collinear antiferromagnetic structure. | researchgate.net, bme.hu |
| Basis of Model | Exchange Parameters (Jij) | Calculated from first principles using the magnetic force theorem. | uni-konstanz.de |
Advanced Spectroscopic and Characterization Techniques Applied to Iridium Manganese 1/3
Neutron Diffraction for Magnetic Structure Determination of Iridium-Manganese (1/3)
Neutron diffraction is a powerful technique for determining the magnetic structure of materials. For IrMn3, it has been instrumental in elucidating the arrangement of manganese (Mn) magnetic moments.
In studies of thin films, neutron diffraction has been used to investigate the magnetic structure of different crystallographic phases of IrMn. arxiv.orgresearchgate.net For chemically-ordered L12-IrMn3 thin films, neutron diffraction experiments on 200 nm thick films confirmed a triangular magnetic structure (T1-structure), which is consistent with what has been reported for bulk L12-IrMn3. researchgate.net The magnetic structure factors calculated for the T1 model showed a good fit with the observed intensities. researchgate.net In contrast, chemically-disordered face-centered-cubic (γ-IrMn3) thin films exhibited a different magnetic structure. researchgate.net For the γ-IrMn3 phase, the magnetic mirror symmetry was found to be unbroken, unlike in the L10-IrMn and L12-IrMn3 phases where it is laterally broken. arxiv.org
Further investigations into the L12-IrMn3 phase using large-area neutron diffraction reciprocal space mapping revealed a good magnetic order, as indicated by the presence of numerous diffraction spots. researchgate.net The absence of superlattice spots, such as (±0.5 0 0), further supported the triangular spin structure of the L12 phase. researchgate.net By measuring the integrated intensities of the (100) and (110) peaks, the triangular spin structure shown in Figure 1(a) of the cited paper was identified as the only viable model among previously proposed structures. researchgate.net
In another study on epitaxially grown L10-IrMn, neutron diffraction revealed that the antiparallel Mn spin moments are tilted away from the crystallographic c-axis by 56° ± 8°. nih.gov This finding was crucial as it differed from the presumed magnetic structure of bulk L10-type antiferromagnets. nih.gov The tilting angle was determined by analyzing the ratio of the integrated intensities of the (100) and (101) diffraction peaks. nih.gov
Polarized neutron reflectometry (PNR) and off-specular scattering (OSS) have also been applied to study patterned CoFe/IrMn3 exchange bias thin-film systems. nih.gov These techniques provide quantitative information about the magnetic vector orientation and magnitude both laterally and as a function of depth. nih.gov
Table 1: Neutron Diffraction Findings for Different IrMn3 Phases
| IrMn3 Phase | Key Findings from Neutron Diffraction | Reference |
|---|---|---|
| L12-IrMn3 (chemically-ordered) | Confirmed triangular magnetic structure (T1-structure), consistent with bulk. Laterally broken magnetic mirror symmetry. | arxiv.orgresearchgate.net |
| γ-IrMn3 (chemically-disordered) | Exhibits a distinct magnetic structure from the L12 phase. Unbroken magnetic mirror symmetry. | arxiv.orgresearchgate.net |
| L10-IrMn | Antiparallel Mn spin moments are tilted 56° ± 8° from the c-axis. | nih.gov |
X-ray Magnetic Linear Dichroism (XMLD) for Iridium-Manganese (1/3)
X-ray Magnetic Linear Dichroism (XMLD) is an element-specific and surface-sensitive technique that probes the orientation of the magnetic axis in antiferromagnetic materials. researchgate.netdiamond.ac.ukstanford.edu It relies on the differential absorption of linearly polarized X-rays, with the electric field vector oriented parallel and perpendicular to the magnetic ordering axis. stanford.edu This makes it a crucial tool for studying the magnetic anisotropy and domain structure of IrMn3.
The development of advanced techniques like X-ray magnetic linear dichroic spectro-ptychography allows for high-quality imaging of in-plane ferromagnetic domains and the extraction of complex XMLD spectra. arxiv.org This provides detailed information on both the amplitude and phase of the XMLD signal. arxiv.org
Ferromagnetic Resonance (FMR) and Spin-Torque Ferromagnetic Resonance (ST-FMR) in Iridium-Manganese (1/3) Heterostructures
Ferromagnetic Resonance (FMR) and Spin-Torque Ferromagnetic Resonance (ST-FMR) are powerful techniques for investigating the magnetic dynamics and spin-orbit torques (SOTs) in heterostructures containing IrMn3.
Broadband FMR microwave spectrometry is a well-established experimental tool for studying the dynamic properties of magnetic materials. researchgate.net In IrMn3/Ni80Fe20 bilayers, FMR measurements have revealed a large DC modulation of the ferromagnetic resonance linewidth, which is attributed to the magnetic spin Hall effect in IrMn3. researchgate.net
ST-FMR is used to quantify the SOT efficiency in IrMn3-based heterostructures. nih.govarxiv.org In L10-IrMn/permalloy bilayers, ST-FMR measurements have shown a significant SOT efficiency, reaching up to 0.60 ± 0.04, which is considerably larger than that of polycrystalline IrMn. nih.gov This enhancement is linked to the unique twin-domain magnetic structure of the epitaxially grown L10-IrMn. nih.gov
Angle-resolved ST-FMR measurements in heterostructures of permalloy (Py) and polycrystalline γ-IrMn3 have revealed a substantial unconventional out-of-plane anti-damping torque when γ-IrMn3 is in direct contact with Py. arxiv.org The magnitude of the out-of-plane spin-orbit torque efficiency was found to be twice as large as the in-plane efficiency. arxiv.org The introduction of a copper spacer between Py and γ-IrMn3 eliminated this unconventional torque, indicating its interfacial origin. arxiv.org
ST-FMR has also been used to characterize the SOT in polycrystalline IrMn3/permalloy bilayers, where an out-of-plane spin torque efficiency associated with z-polarized spins was determined to be 0.024. nie.edu.sgnie.edu.sg
Table 2: Spin-Orbit Torque Efficiencies in IrMn3 Heterostructures Determined by ST-FMR
| Heterostructure | SOT Efficiency (ξ) | Key Observation | Reference |
|---|---|---|---|
| L10-IrMn/Py | up to 0.60 ± 0.04 | Enhanced SOT due to twin-domain magnetic structure. | nih.gov |
| Py/γ-IrMn3 | Out-of-plane ξ is twice the in-plane ξ. | Unconventional out-of-plane torque of interfacial origin. | arxiv.org |
| Polycrystalline IrMn3/Py | ξ_zz = 0.024 | Presence of out-of-plane spin polarization. | nie.edu.sgnie.edu.sg |
Inelastic Light Scattering Techniques (Brillouin and Raman) for Iridium-Manganese (1/3) Magnons
Inelastic light scattering techniques, such as Brillouin Light Scattering (BLS) and Raman spectroscopy, are valuable for probing magnons, the quantized spin waves in magnetic materials.
BLS is a well-established tool for characterizing spin waves, offering the ability to map their intensity with spatial resolution. frontiersin.org In NiFe/IrMn bilayers, BLS has been used to investigate the nature of rotatable anisotropy by measuring the behavior of magnon frequencies under an external magnetic field. researchgate.net
Both Brillouin and Raman light scattering have been used to observe magnon modes in IrMn3. aps.orgresearchgate.net Theoretical calculations of the magnon dispersion relations, when fit to the experimentally measured magnon frequencies from these techniques, provide values for the exchange and anisotropy parameters. aps.orgresearchgate.net In one study, Raman spectroscopy of IrMn3 revealed two broad peaks at frequency shifts of 24.0 THz and 42.0 THz, and a narrow peak at 68.9 THz, which are associated with one- and two-magnon scattering processes. aps.org
Raman spectroscopy is a powerful, non-destructive technique that is highly sensitive to magnetic excitations. nih.gov In antiferromagnets, Raman scattering can probe two-magnon modes, which are pairs of magnons with opposite wavevectors. aps.org This provides insights into the exchange interactions that govern the magnetic ordering. aps.org
Table 3: Magnon Frequencies in IrMn3 Observed by Raman Spectroscopy
| Observed Feature | Frequency Shift (THz) | Interpretation | Reference |
|---|---|---|---|
| Broad Peak 1 | 24.0 | Two-magnon scattering | aps.org |
| Broad Peak 2 | 42.0 | Two-magnon scattering | aps.org |
| Narrow Peak | 68.9 | One-magnon scattering | aps.org |
Magnetic Force Microscopy (MFM) for Iridium-Manganese (1/3) Surface Magnetic Domains
Magnetic Force Microscopy (MFM) is a scanning probe technique used to image magnetic domains and domain walls on a sample surface with high resolution. nanosurf.comparksystems.comqd-europe.com It operates by measuring the magnetic forces between a sharp, magnetized tip and the sample. nanosurf.comqd-europe.com
MFM is particularly useful for studying magnetic storage media and nanostructures. nanosurf.combruker.com The technique can be performed in a "lift mode," where the topography and magnetic data are collected in separate passes to avoid artifacts. parksystems.combruker.com While specific MFM studies focused solely on IrMn3 are not prevalent in the provided context, the technique is highly relevant for visualizing the magnetic domain structure at the surface of IrMn3 thin films and heterostructures. For instance, MFM would be capable of imaging the magnetic domains in exchange-biased systems containing IrMn3, providing a direct visualization of the magnetic landscape that influences the material's spintronic properties. The resolution of MFM is sufficient to image the magnetization structure within domain walls. umn.edu
Superconducting Quantum Interference Device (SQUID) Magnetometry for Iridium-Manganese (1/3) Magnetic Characterization
Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique for measuring the magnetic properties of materials. numberanalytics.com It can detect very small magnetic moments, making it ideal for characterizing the magnetic behavior of thin films and nanomaterials. numberanalytics.comcnrs-imn.fr
SQUID magnetometry has been used to perform magnetic characterization of IrMn3/Ni80Fe20 heterostructures. arxiv.orgosti.gov Hysteresis loops measured at room temperature after field-cooling revealed the exchange bias field as a function of temperature. arxiv.orgosti.gov These measurements confirmed that IrMn3 is antiferromagnetically ordered at room temperature, with a blocking temperature above 300 K. osti.gov The saturation magnetization of the permalloy layer in the heterostructure was also determined using SQUID magnetometry. osti.gov
The technique allows for measurements over a wide range of temperatures and magnetic fields. cnrs-imn.frascent.network Standard measurement protocols include zero-field cooling (ZFC) and field cooling (FC) procedures to probe the magnetic transitions and blocking temperatures of materials. numberanalytics.com
Table 4: SQUID Magnetometry Parameters for Magnetic Characterization
| Parameter | Typical Range/Capability | Reference |
|---|---|---|
| Temperature Range | 2 K to 400 K (standard), up to 750 K with oven | cnrs-imn.frascent.network |
| Static Magnetic Field | Up to ±7 Tesla (70 kOe) | cnrs-imn.frascent.network |
| Measurement Types | M-H (hysteresis loops), M-T (ZFC/FC), magnetic relaxation | numberanalytics.com |
Future Research Directions for Iridium Manganese 1/3
Unraveling Complex Interplay between Structural and Magnetic Properties in Iridium-Manganese (1/3)
The magnetic behavior of IrMn₃ is exquisitely sensitive to its crystallographic phase. While extensively used, the precise relationship between its atomic arrangement and resulting magnetic order remains an active area of investigation. IrMn₃ can exist in several crystalline structures, most notably the chemically ordered cubic L1₂ phase and the disordered face-centered cubic (fcc) γ-phase. These phases exhibit distinct magnetic properties, and often, thin films contain a mixture of phases, complicating analysis and device reproducibility.
Future research must focus on achieving phase-pure IrMn₃ thin films to deconvolve the intrinsic properties of each structure. Advanced epitaxial growth techniques, such as molecular beam epitaxy (MBE) and magnetron sputtering with precise substrate temperature control and post-deposition annealing protocols, are essential. The goal is to isolate the L1₂ and γ-phases and systematically study their properties.
Key research questions include:
How does the degree of chemical ordering in the L1₂ phase quantitatively affect the magnitude of the exchange bias and the Néel temperature?
What is the exact spin structure of the disordered γ-phase, and how does it establish exchange coupling at an interface with a ferromagnet?
How does epitaxial strain, induced by lattice mismatch with different substrates (e.g., MgO, Si/SiO₂, sapphire), modify the lattice parameters and, consequently, the magnetic anisotropy and spin orientation in IrMn₃?
Detailed characterization using techniques like high-resolution transmission electron microscopy (HR-TEM) for structural analysis, neutron diffraction to directly probe the AFM spin structure, and synchrotron-based X-ray magnetic circular/linear dichroism (XMCD/XMLD) to investigate element-specific magnetic moments at interfaces will be crucial. Correlating these detailed structural and magnetic characterizations will enable the development of a comprehensive model that predicts the magnetic performance of IrMn₃ based on its growth conditions.
| Property | Ordered L1₂ Phase | Disordered γ-fcc Phase | Future Research Focus |
|---|---|---|---|
| Spin Structure | Non-collinear triangular (T1) | Theorized to be 3Q or spin-glass-like | Directly probe γ-phase spin order with neutron scattering. |
| Néel Temperature (TN) | High (~960 K) | Lower (~690 K) | Quantify TN dependence on the degree of L1₂ ordering. |
| Exchange Bias (Heb) | Potentially very high | Commonly observed in devices | Isolate phase-pure films to measure intrinsic Heb. |
| Magnetic Anisotropy | Strong, linked to crystal symmetry | Weaker, more isotropic | Map anisotropy changes induced by epitaxial strain. |
Exploration of New Classes of Antiferromagnets with Unusual Temperature-Dependent Properties based on Iridium-Manganese (1/3) Insights
The ordered L1₂ phase of IrMn₃ features a non-collinear triangular spin structure, where magnetic moments on the Mn atoms lie on a frustrated kagome-like lattice. This geometric frustration gives rise to unique physical phenomena not found in simple collinear antiferromagnets. For instance, such non-collinear spin textures can generate a non-zero Berry curvature in momentum space, leading to intrinsic anomalous transport properties, such as the anomalous Hall effect (AHE), even in the absence of a net magnetization.
The insights gained from IrMn₃ can serve as a blueprint for the discovery and design of new classes of functional antiferromagnets. Future research should focus on identifying other compounds with similar geometrically frustrated lattices (e.g., pyrochlore, kagome) that host non-collinear spin orders. The objective is to find materials that exhibit even more pronounced or tunable topological and transport properties.
Key research directions include:
Materials Discovery: Computational screening using density functional theory (DFT) to predict new stable compounds with non-collinear AFM ground states and large Berry curvature effects.
Property Enhancement: Exploring chemical substitution within the IrMn₃ lattice (e.g., replacing Ir with Rh, Pt, or Pd; or Mn with Fe, Co) to tune the spin-orbit coupling strength and exchange interactions, thereby manipulating the magnitude of the AHE.
Temperature Dependence: Investigating the unusual temperature evolution of magnetic and transport properties in these materials. The subtle balance of interactions in frustrated systems can lead to complex magnetic phase diagrams and novel temperature-induced phase transitions, which could be exploited for sensor applications.
By using IrMn₃ as a foundational model, the field can move towards a systematic design of "topological antiferromagnets" for dissipationless spintronics and novel memory concepts.
Optimization of Iridium-Manganese (1/3) for Ultrafast Spintronic Devices
The intrinsic dynamics of antiferromagnets occur on picosecond (ps) and sub-picosecond timescales, making them ideal candidates for ultrafast spintronic devices operating in the terahertz (THz) frequency range. IrMn₃ is a leading material in this domain due to its strong spin-orbit coupling and robust AFM order. It is used as a highly efficient spin-to-charge converter in spintronic THz emitters and as a source of spin-orbit torque (SOT) for the ultrafast switching of adjacent ferromagnetic layers.
Future research must be directed at optimizing IrMn₃ to maximize its performance in these ultrafast applications. This involves a multi-pronged approach targeting material properties and device architecture.
Key optimization strategies include:
SOT Efficiency: The efficiency of SOT generation in IrMn₃/ferromagnet bilayers needs to be enhanced. This can be achieved by tuning the Ir/Mn composition, controlling the crystallographic texture, and engineering the interface to maximize spin transmission. The goal is to reduce the critical current density required for magnetization switching.
THz Emission: For spintronic THz emitters based on the inverse spin Hall effect (ISHE), the performance is dictated by the spin Hall angle and material conductivity. Research should focus on optimizing IrMn₃ thickness and composition to find the ideal balance that maximizes THz emission amplitude and bandwidth.
All-Optical Switching: Investigating the mechanisms of all-optical helicity-independent switching in IrMn₃-based heterostructures. Understanding how femtosecond laser pulses interact with the AFM order can pave the way for memory devices that are written purely by light, offering unprecedented speed and energy efficiency.
Achieving these goals requires advanced time-resolved measurement techniques, such as time-resolved magneto-optic Kerr effect (TR-MOKE) and THz time-domain spectroscopy (THz-TDS), to probe the spin dynamics on their native femtosecond-to-picosecond timescales.
| Application | Key Metric | Current State-of-the-Art (Approx.) | Future Research Goal |
|---|---|---|---|
| SOT Switching | SOT Efficiency (θSH) | 0.05 - 0.20 | > 0.30 through composition/interface engineering. |
| Spintronic THz Emitter | THz Emission Amplitude | Comparable to ZnTe electro-optic crystals | Exceed conventional emitters; achieve broader bandwidth (>10 THz). |
| Spintronic THz Emitter | Optimal Thickness | 5 - 10 nm | Reduce thickness while maintaining high efficiency to improve transparency. |
| All-Optical Switching | Switching Timescale | Sub-picosecond | Understand and control the microscopic mechanism for reliability. |
Advanced Interface Engineering in Iridium-Manganese (1/3) Heterostructures
The functionality of IrMn₃ in nearly all spintronic devices originates at its interface with another material, typically a ferromagnet (FM) like CoFeB or Permalloy. The properties of this nanometer-scale boundary—its roughness, degree of atomic intermixing, and the configuration of uncompensated spins—govern critical phenomena like exchange bias and spin transport. Therefore, precise control over this interface is paramount for advancing device performance.
Future research must transition from treating the interface as a simple boundary to engineering it at the atomic level. This requires a synergy between state-of-the-art deposition, modification, and characterization techniques.
Key areas for interface engineering include:
Ultrathin "Dusting" Layers: The insertion of atomically thin layers (e.g., Pt, Cu, Hf) at the IrMn₃/FM interface. Research should systematically explore how these layers modify interfacial spin-orbit coupling, reduce intermixing, and alter the spin transparency (spin-mixing conductance) of the interface.
Plasma and Ion-Beam Treatment: Developing controlled plasma or low-energy ion-beam treatments of the IrMn₃ surface prior to FM deposition. This could be used to selectively modify the termination layer, potentially increasing the density of uncompensated Mn spins that are believed to pin the FM layer.
Interfaces with Novel Materials: Moving beyond traditional FM layers to create heterostructures with topological insulators (TIs), 2D materials (like graphene or MoS₂), or other quantum materials. An IrMn₃/TI interface could combine exchange bias with the giant spin-momentum locking of the TI's surface states, creating a platform for highly efficient SOT and novel magneto-electric effects.
Probing these engineered interfaces will demand advanced surface-sensitive techniques. Spin-polarized scanning tunneling microscopy (SP-STM) can map the spin texture with atomic resolution, while depth-resolved X-ray spectroscopy can provide a chemical and magnetic profile across the buried interface. This atomic-level understanding will enable the rational design of IrMn₃ heterostructures with tailored properties for specific applications.
Q & A
Q. How to structure a manuscript on Ir-Mn (1/3) using IMRAD format?
- Methodological Answer :
- Introduction : Link Ir scarcity to Mn’s role in reducing costs, citing recent Nature studies .
- Methods : Detail synchrotron-based characterization (XANES/EXAFS) for atomic-level insights .
- Results/Discussion : Contrast DFT predictions with experimental overpotentials, addressing discrepancies via error margin analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
